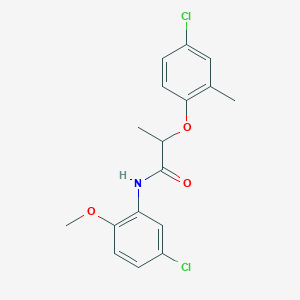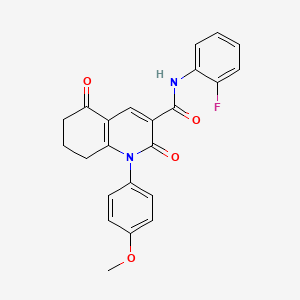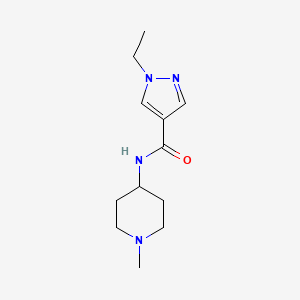
(5Z)-2-imino-1-methyl-5-(pyridin-3-ylmethylidene)imidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-imino-1-methyl-5-(pyridin-3-ylmethylidene)imidazolidin-4-one is a heterocyclic compound with a unique structure that includes an imidazolidinone core and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-imino-1-methyl-5-(pyridin-3-ylmethylidene)imidazolidin-4-one typically involves the condensation of a pyridine derivative with an imidazolidinone precursor. The reaction conditions often include the use of a base to facilitate the formation of the imino group and a solvent such as ethanol or methanol to dissolve the reactants. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-imino-1-methyl-5-(pyridin-3-ylmethylidene)imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-imino-1-methyl-5-(pyridin-3-ylmethylidene)imidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is being explored for its potential to treat various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science.
Mechanism of Action
The mechanism of action of (5Z)-2-imino-1-methyl-5-(pyridin-3-ylmethylidene)imidazolidin-4-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-imino-1-methyl-5-(pyridin-2-ylmethylidene)imidazolidin-4-one
- (5Z)-2-imino-1-methyl-5-(pyridin-4-ylmethylidene)imidazolidin-4-one
- (5Z)-2-imino-1-methyl-5-(quinolin-3-ylmethylidene)imidazolidin-4-one
Uniqueness
(5Z)-2-imino-1-methyl-5-(pyridin-3-ylmethylidene)imidazolidin-4-one is unique due to its specific substitution pattern on the pyridine ring. This substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H10N4O |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(5Z)-2-amino-1-methyl-5-(pyridin-3-ylmethylidene)imidazol-4-one |
InChI |
InChI=1S/C10H10N4O/c1-14-8(9(15)13-10(14)11)5-7-3-2-4-12-6-7/h2-6H,1H3,(H2,11,13,15)/b8-5- |
InChI Key |
IRJBOJXAYASJRL-YVMONPNESA-N |
Isomeric SMILES |
CN1/C(=C\C2=CN=CC=C2)/C(=O)N=C1N |
Canonical SMILES |
CN1C(=CC2=CN=CC=C2)C(=O)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B10895474.png)
![5-(2-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10895486.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B10895500.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B10895507.png)

![2-[(4-ethyl-5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B10895513.png)
![methyl 5-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10895519.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide](/img/structure/B10895522.png)
![Propan-2-yl 2-{[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10895525.png)
![2-[(5E)-5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10895528.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10895536.png)


![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10895558.png)
